molecular formula C10H12N2O4S B030596 6-Hydroxybentazone CAS No. 60374-42-7

6-Hydroxybentazone

Cat. No.: B030596
CAS No.: 60374-42-7
M. Wt: 256.28 g/mol
InChI Key: PVKWIOBXPPFARA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Hydroxybentazone typically involves the hydroxylation of bentazone. This process can be achieved through various synthetic routes, including chemical and enzymatic methods. One common approach is the use of hydroxylating agents under controlled reaction conditions to introduce the hydroxyl group into the bentazone molecule . Industrial production methods often involve large-scale chemical synthesis, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

6-Hydroxybentazone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The primary mechanism of action of 6-Hydroxybentazone involves its role as a metabolite of bentazone. Bentazone inhibits photosynthesis by competing for the QB binding site with plastoquinone, an electron transporter in photosystem II (PSII). This inhibition disrupts electron transport, leading to the generation of oxidative stress in sensitive plant species . The hydroxylation of bentazone to form this compound is part of the detoxification process in plants and other organisms .

Properties

IUPAC Name

6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKWIOBXPPFARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866809
Record name 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60374-42-7
Record name 6-Hydroxybentazon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60374-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxybentazon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
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Q & A

Q1: What is the primary mechanism by which plants detoxify bentazon?

A: Research suggests that tolerant corn cultivars detoxify bentazon primarily through the activity of bentazon 6-hydroxylase (B6H). This enzyme catalyzes the conversion of bentazon to 6-hydroxybentazon, a less toxic metabolite. []

Q2: Are there other plant enzymes capable of metabolizing 6-hydroxybentazon?

A: Yes, studies have identified two glucosyltransferases in soybean that can further metabolize 6-hydroxybentazon. One is a soluble flavonol glucosyltransferase, primarily involved in kaempferol metabolism, and the other is a membrane-bound glucosyltransferase, primarily involved in p-hydroxyphenylpyruvic acid metabolism. These enzymes exhibit overlapping substrate specificity, suggesting that 6-hydroxybentazon might undergo further detoxification through glucosylation. []

Q3: Can microorganisms degrade bentazon?

A: Yes, research indicates that certain soil microorganisms can degrade bentazon. For instance, under submerged conditions in a specific soil type (Cheong Won A soil), bentazon degradation yielded 6-hydroxybentazon as the major product, with 8-hydroxybentazon and anthranilic acid as minor products. [] Additionally, the fungus Rhizopus stolonifer was found to produce anthranilic acid as the major degradation product from bentazon. []

Q4: Is there a method to simultaneously analyze bentazon and its metabolites, including 6-hydroxybentazon?

A: Yes, a single C18 column reversed-phase high-performance liquid chromatography (HPLC) method has been developed to separate and quantify bentazon, 6-hydroxybentazon, and 8-hydroxybentazon simultaneously. This method utilizes a specific mobile phase composition, flow rate, and detection wavelength for accurate analysis. []

Q5: Are there any known inducers of bentazon 6-hydroxylase activity in plants?

A: Research shows that pretreating corn seeds with 1,8-naphthalic anhydride can increase B6H activity, potentially enhancing their tolerance to bentazon. [] Furthermore, treating corn shoots with ethanol at specific concentrations has also been observed to increase B6H activity in tolerant cultivars. []

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